3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Overview
Description
3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one is a chemical compound characterized by its unique structure, which includes an aminophenyl group and a trifluoromethyl group attached to an oxazolidinone ring
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial activities. Industry: It can be utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
Target of Action
The aminophenyl group can form hydrogen bonds with biological targets, while the trifluoromethyl group can enhance the lipophilicity of the compound, potentially improving its interaction with hydrophobic pockets in proteins .
Biochemical Pathways
Compounds containing a trifluoromethyl group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
The presence of a trifluoromethyl group can potentially enhance the metabolic stability of the compound .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 4-aminophenylacetic acid with trifluoromethylating agents followed by cyclization with oxazolidinone derivatives. The reaction conditions typically involve the use of strong bases or acids to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the production process.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the trifluoromethyl group into a less electronegative form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation products may include hydroxylated derivatives.
Reduction products may involve the formation of trifluoromethylated amines.
Substitution products can vary widely based on the reagents used.
Comparison with Similar Compounds
4-Aminophenyl-1,3-oxazolidin-2-one
5-(Trifluoromethyl)-1,3-oxazolidin-2-one
4-Aminophenyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Uniqueness: 3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one is unique due to the combination of the aminophenyl and trifluoromethyl groups on the oxazolidinone ring, which can impart distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
3-(4-aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)8-5-15(9(16)17-8)7-3-1-6(14)2-4-7/h1-4,8H,5,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOANGJZMMUJJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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